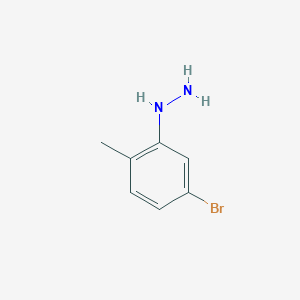

(5-Bromo-2-methylphenyl)hydrazine

Description

General Overview of Aromatic Hydrazines in Chemical Research

Aromatic hydrazines are a class of organic compounds characterized by a hydrazine (B178648) group (-NHNH2) attached to an aromatic ring. wikipedia.org These compounds, including the parent molecule phenylhydrazine (B124118), are fundamental reagents in the landscape of organic chemistry. wikipedia.orgresearchgate.net They serve as versatile building blocks and intermediates in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. researchgate.net Their utility stems from the nucleophilic nature of the amino group and the reactivity of the N-N bond, which can be cleaved under various reaction conditions. nih.gov Aromatic hydrazines are key components in numerous named reactions, underscoring their importance in synthetic organic chemistry. researchgate.netchemicalbook.com

Historically, phenylhydrazine played a crucial role in the structural elucidation of carbohydrates. wikipedia.org In contemporary research, the focus has shifted towards leveraging the reactivity of substituted aromatic hydrazines to create novel molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net The electronic and steric properties of substituents on the aromatic ring can significantly influence the reactivity of the hydrazine moiety, allowing for fine-tuning of reaction outcomes. google.com

Importance of Substituted Phenylhydrazines in Organic Synthesis and Reaction Design

Substituted phenylhydrazines are indispensable tools in organic synthesis, offering a pathway to a diverse range of molecular structures. google.com The presence of substituents on the phenyl ring allows for the modulation of the electronic and steric environment of the hydrazine group, which in turn influences the regioselectivity and stereoselectivity of their reactions. google.comacs.org This class of compounds is particularly renowned for its central role in the Fischer indole (B1671886) synthesis, a powerful method for constructing indole rings, which are prevalent in many biologically active compounds and natural products. wikipedia.orgthermofisher.combyjus.com

Beyond indole synthesis, substituted phenylhydrazines are employed in a variety of other synthetic transformations, including the synthesis of pyrazoles, a class of heterocyclic compounds with significant medicinal applications. pharmaguideline.comnih.gov The ability to introduce a wide range of functional groups onto the phenyl ring makes substituted phenylhydrazines highly versatile precursors for creating libraries of compounds for drug discovery and materials science research. researchgate.netnih.gov The development of new synthetic methods utilizing substituted phenylhydrazines continues to be an active area of research, with a focus on improving reaction efficiency, and expanding the scope of accessible molecular scaffolds. google.com

Structural Features and Positional Isomerism Relevant to (5-Bromo-2-methylphenyl)hydrazine

This compound possesses distinct structural features that dictate its chemical behavior. The molecule consists of a benzene (B151609) ring substituted with a hydrazine group at position 1, a methyl group at position 2, and a bromine atom at position 5. The IUPAC name for this compound is this compound, and it is often handled as its hydrochloride salt for improved stability.

The relative positions of the substituents are crucial. The methyl group at the ortho position to the hydrazine can exert steric influence on reactions involving the hydrazine moiety. The bromine atom at the meta position to the hydrazine and para to the methyl group introduces both electronic and steric effects. Bromine is an electron-withdrawing group via induction but can also act as a weak ortho-para directing group in electrophilic aromatic substitution, although the directing effects of the methyl and hydrazine groups are more dominant.

Positional isomerism is a key consideration. For instance, (2-Bromo-5-methylphenyl)hydrazine would have the bromine and methyl groups swapped, leading to different electronic and steric environments around the hydrazine group and potentially different reactivity. bldpharm.comsynblock.com Similarly, other isomers like (4-bromo-2-methylphenyl)hydrazine (B1274899) would exhibit unique properties. The specific arrangement of substituents in this compound makes it a valuable precursor for the synthesis of specifically substituted indoles and other heterocyclic systems where precise control over substituent placement is required.

Table 1: Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 214915-80-7 |

| Molecular Formula | C₇H₉BrN₂·HCl |

| Molecular Weight | 237.53 g/mol |

| Appearance | Solid |

| Purity | ≥95% |

This data is compiled from multiple sources. bldpharm.comsigmaaldrich.comavantorsciences.com

Chemical Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically starts from the corresponding aniline (B41778), 5-bromo-2-methylaniline. The most common synthetic pathway involves a two-step process: diazotization followed by reduction.

The synthesis commences with the diazotization of 5-bromo-2-methylaniline. This reaction is carried out by treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding diazonium salt. chemicalbook.com

The resulting diazonium salt is then reduced to form the hydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. chemicalbook.com The reaction mixture is typically stirred at a low temperature to facilitate the reduction. The product, this compound, is often isolated as its hydrochloride salt, which is generally more stable than the free base. chemicalbook.com

An alternative approach for the synthesis of substituted phenylhydrazines involves the reduction of substituted-phenyl diazo vinyl compounds. google.com

Purification and Characterization

The crude this compound hydrochloride is typically purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an acetone/ethanol mixture, to obtain a product of high purity. nih.gov

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence and connectivity of the protons and carbons in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present, such as the N-H stretching vibrations of the hydrazine group and the C-H and C=C bonds of the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

Elemental Analysis: Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements, which should correspond to the calculated values for the molecular formula.

Chemical Reactivity and Synthetic Applications

Fischer Indole Synthesis

One of the most significant applications of this compound is in the Fischer indole synthesis. wikipedia.orgthermofisher.com This reaction involves the condensation of a phenylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst to form an indole. byjus.com

The first step of the Fischer indole synthesis is the reaction of this compound with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone. orientjchem.orgtandfonline.com This reaction is typically carried out under mild acidic or basic conditions. mdpi.com

The resulting hydrazone is then treated with a strong acid catalyst, such as hydrochloric acid, sulfuric acid, or a Lewis acid, and heated to induce cyclization. wikipedia.orgthermofisher.com This process involves a orientjchem.orgorientjchem.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to afford the corresponding indole. byjus.com The use of this compound in this reaction leads to the formation of 6-bromo-4-methylindoles. The position of the substituents on the final indole ring is determined by the structure of the starting phenylhydrazine.

Japp-Klingemann Reaction

This compound can also be involved in the Japp-Klingemann reaction, which is another method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.orgsynarchive.com While this reaction typically starts with a diazonium salt, the resulting hydrazone product can be the same as that formed from the direct condensation of a phenylhydrazine with a dicarbonyl compound.

In the context of this compound, the Japp-Klingemann reaction provides an alternative route to the hydrazones that are intermediates in the Fischer indole synthesis. wikipedia.org This can be particularly useful when the direct condensation reaction is problematic.

Pyrazole (B372694) Synthesis

Substituted phenylhydrazines like this compound are also key precursors in the synthesis of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. pharmaguideline.com

The most common method for pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govyoutube.com The reaction of this compound with a 1,3-dicarbonyl compound would lead to the formation of a 1-(5-bromo-2-methylphenyl)-substituted pyrazole. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both reactants. nih.gov

Applications in the Synthesis of Bioactive Molecules

Precursor for Bioactive Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with a wide range of biological activities. The Fischer indole synthesis using this compound provides a direct route to 6-bromo-4-methyl-substituted indoles. The bromine atom at the 6-position serves as a useful handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse library of indole derivatives for biological screening.

Intermediate in the Synthesis of Heterocyclic Compounds

Beyond indoles, this compound is a valuable intermediate for the synthesis of other heterocyclic systems. As discussed, it is a key building block for pyrazoles, a class of compounds known for their analgesic, anti-inflammatory, and other medicinal properties. pharmaguideline.com Furthermore, the reactivity of the hydrazine group allows for its incorporation into various other heterocyclic rings, making it a versatile tool for medicinal chemists. researchgate.net The presence of the bromo and methyl substituents provides specific steric and electronic properties that can be exploited in the design of new drug candidates. The thiophene (B33073) ring, for instance, is another important heterocyclic scaffold in medicinal chemistry, and intermediates containing bromo-methylphenyl groups are used in the synthesis of complex molecules like canagliflozin (B192856). nih.govgoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-methylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZALDBFJKFGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Methylphenyl Hydrazine and Its Key Precursors

Established Synthetic Routes to Arylhydrazines

Arylhydrazines are a critical class of organic compounds, serving as versatile intermediates in the synthesis of various nitrogen-containing heterocycles found in pharmaceuticals and agrochemicals. nih.gov Their preparation is a cornerstone of synthetic organic chemistry.

Diazotization and Subsequent Reduction of Anilines

A traditional and widely employed method for synthesizing arylhydrazines involves the diazotization of a primary arylamine, followed by a reduction step. nih.govlibretexts.org This process begins with the reaction of an arylamine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. learncbse.inacs.org This intermediate is then reduced to the corresponding arylhydrazine.

The synthesis of (5-Bromo-2-methylphenyl)hydrazine specifically starts from its corresponding aniline (B41778) precursor, 2-Bromo-5-methylaniline. sigmaaldrich.com The process follows the general diazotization-reduction pathway. The 2-Bromo-5-methylaniline is first converted to its diazonium salt, which is then reduced to yield this compound. This targeted synthesis highlights the adaptability of the diazotization reaction for preparing specifically substituted arylhydrazines.

Alternative Formation Pathways for Hydrazine (B178648) Derivatives

While diazotization is a classic method, alternative approaches for forming hydrazine derivatives have been developed to overcome some of its limitations, such as the generation of potentially explosive diazonium intermediates and significant salt waste. nih.gov These modern methods often involve metal-catalyzed cross-coupling reactions.

Palladium-catalyzed coupling of hydrazine hydrate (B1144303) with aryl chlorides and bromides has been reported as an effective method. nih.gov This approach demonstrates good functional group tolerance and can be performed with low catalyst loadings. nih.gov Another notable method is the copper-catalyzed cross-coupling of aryl halides with hydrazine, which provides a convenient route to arylhydrazines. researchgate.net Furthermore, nickel/photoredox-catalyzed C-N couplings of hydrazine-derived nucleophiles with aryl halides present a powerful alternative to traditional palladium-catalyzed methods, often achieving high selectivity in short reaction times under continuous flow conditions. rsc.org

Synthesis of Halogenated and Alkylated Aromatic Precursors

The synthesis of the target hydrazine is intrinsically linked to the availability of its precursor, 2-Bromo-5-methylaniline. The preparation of such halogenated and alkylated aromatic compounds often relies on regioselective electrophilic substitution reactions.

Regioselective Bromination of Toluene (B28343) Derivatives

The synthesis of 2-Bromo-5-methylaniline typically starts from a toluene derivative. Direct bromination of toluene itself is not a viable route as it would lead to substitution at the ortho and para positions (2- and 4-positions) relative to the methyl group. libretexts.org Therefore, a more strategic approach is required to achieve the desired 2-bromo-5-methyl substitution pattern.

One common strategy involves starting with p-toluidine (B81030) (4-methylaniline). The strongly activating amino group directs electrophilic bromination to the positions ortho to it. libretexts.org However, to achieve monobromination, the reactivity of the amino group is often modulated by converting it to an amide, such as an acetanilide. This allows for controlled bromination at the position ortho to the amino group, followed by hydrolysis to regenerate the amine. libretexts.org

Alternatively, various brominating agents and catalytic systems have been developed to achieve high regioselectivity in the bromination of aromatic compounds. mdpi.comresearchgate.net For instance, N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel or in ionic liquids has been shown to be a highly regioselective brominating agent. mdpi.com Copper-catalyzed oxidative bromination of anilines using reagents like sodium bromide and sodium persulfate also offers a practical and regioselective method. sci-hub.se

Optimization of Reaction Conditions and Yields in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. This is particularly important in multi-step syntheses.

For the synthesis of arylhydrazines via diazotization, key parameters to control include temperature, reaction time, and the stoichiometry of reagents. acs.org Low temperatures are essential during the formation of the diazonium salt to prevent its decomposition. learncbse.in

In the context of modern coupling reactions for arylhydrazine synthesis, the choice of catalyst, ligand, base, and solvent significantly impacts the reaction's efficiency. For example, in palladium-catalyzed couplings, the nature of the phosphine (B1218219) ligand is critical. rsc.org Similarly, in copper-catalyzed reactions, the choice of ligand and solvent system can dramatically affect the yield and reaction rate. researchgate.net The optimization of these parameters is often achieved through systematic screening of different conditions. scielo.brresearchgate.net

Below is an interactive data table summarizing the synthesis of this compound and its precursor.

| Compound Name | Starting Material | Key Reaction Type | Reagents | Reference |

| This compound | 2-Bromo-5-methylaniline | Diazotization and Reduction | 1. NaNO₂, HCl 2. Reducing agent (e.g., SnCl₂) | nih.gov, libretexts.org |

| 2-Bromo-5-methylaniline | p-Toluidine | Electrophilic Bromination | Br₂, Acetic Anhydride (B1165640) (protection), then Hydrolysis | libretexts.org |

| This compound | 5-Bromo-2-methylphenyl halide | Palladium-catalyzed Coupling | Hydrazine hydrate, Pd catalyst, Ligand, Base | nih.gov |

| This compound | 5-Bromo-2-methylphenyl halide | Copper-catalyzed Coupling | Hydrazine, Cu catalyst, Ligand | researchgate.net |

| This compound | 5-Bromo-2-methylphenyl halide | Nickel/Photoredox Coupling | tert-Butyl carbazate, Ni catalyst, Photocatalyst | rsc.org |

Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Methylphenyl Hydrazine

Reactivity of the Hydrazine (B178648) Moiety

The synthetic utility of (5-Bromo-2-methylphenyl)hydrazine is fundamentally derived from the reactivity of its hydrazine (-NHNH2) group. This functional group is characterized by the presence of two adjacent nitrogen atoms, each possessing a lone pair of electrons, which imparts significant nucleophilic character to the molecule.

Nucleophilic Characteristics of Hydrazine Nitrogen Atoms

The reaction of hydrazine with a carbonyl compound, such as an aldehyde or ketone, initiates with the nucleophilic attack of the terminal nitrogen atom on the electrophilic carbonyl carbon. libretexts.org This process is foundational to the formation of hydrazones and is a key transformation pathway for this class of compounds. libretexts.org

Condensation Reactions with Carbonyl Compounds: Hydrazone Formation

One of the most characteristic and widely utilized reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. mdpi.comjscimedcentral.com This reaction involves the formation of a carbon-nitrogen double bond (C=N) and is a cornerstone of derivatization and further functionalization in organic synthesis. nih.govsciforum.net

Traditionally, hydrazone synthesis often involves the use of an acid catalyst in a suitable solvent to accelerate the reaction. researchgate.net However, modern synthetic chemistry emphasizes the development of more environmentally benign and efficient methods. In this context, catalyst-free and solvent-free protocols have gained prominence.

Mechanochemical methods, such as grinding or milling solid reactants together, have been successfully employed for the synthesis of hydrazones in high yields without the need for a solvent. mdpi.com For instance, hydrazones have been synthesized in quantitative yields by simply milling a hydrazine with an equimolar amount of a carbonyl compound. mdpi.com Another innovative approach involves the use of high hydrostatic pressure, which can facilitate the condensation of hydrazines with carbonyl compounds in a 1:1 molar ratio without requiring solvents or acid catalysts, leading to nearly quantitative yields and simplified product isolation. researchgate.net

The condensation reaction of this compound with a variety of aldehydes and ketones can lead to a diverse library of hydrazone derivatives. These reactions are generally high-yielding and straightforward. researchgate.net The resulting hydrazones are often stable, crystalline solids, and their formation serves as a reliable synthetic transformation. nih.govnih.gov The broad applicability of this reaction allows for the incorporation of various structural motifs into the final hydrazone product, depending on the choice of the carbonyl-containing reactant.

| Reactant 1: Hydrazine | Reactant 2: Carbonyl Compound | Resulting Hydrazone Derivative Type | Reference |

|---|---|---|---|

| This compound | Substituted Benzaldehydes | (E)-1-(Substituted benzylidene)-2-(5-bromo-2-methylphenyl)hydrazine | jscimedcentral.com |

| This compound | Isatin | Isatin-derived Hydrazone | researchgate.netresearchgate.net |

| This compound | 3-Acetylpyridine | N'-(1-(pyridin-3-yl)ethylidene)-type Hydrazone | nih.gov |

| This compound | 5-(4-nitrophenyl)furan-2-carbaldehyde | Furan-containing Hydrazone | mdpi.com |

| This compound | 3-Formylchromone | Chromone-Hydrazone Derivative | sciforum.net |

Cyclization Reactions Leading to Novel Heterocyclic Systems

Beyond simple condensation, the hydrazone derivatives of this compound, or the hydrazine itself, can participate in a variety of cyclization reactions. These transformations are of immense importance as they provide access to a wide range of heterocyclic compounds, which are core structures in many pharmaceutical and materials science applications. nih.govchim.it

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds. chim.it The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for constructing the pyrazole (B372694) ring. chim.it In this reaction, this compound would act as the N-N component, reacting with a suitable 1,3-dielectrophile to form the heterocyclic ring.

The cyclocondensation can proceed with various 1,3-bis-electrophilic reagents, such as β-diketones, acetylenic ketones, or α,β-unsaturated ketones (chalcones), to yield substituted pyrazole derivatives. orientjchem.orgnih.gov For example, the reaction with an unsymmetrical β-diketone can potentially lead to two regioisomeric pyrazoles, although reaction conditions can often be tuned to favor one isomer. nih.gov The resulting pyrazoles retain the (5-Bromo-2-methylphenyl) substituent on one of the nitrogen atoms of the pyrazole ring.

| Reactant 1: Hydrazine | Reactant 2: 1,3-Dielectrophile | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| This compound | 4,4,4-Trifluoro-1-arylbutan-1,3-dione | 1-(5-Bromo-2-methylphenyl)-5-aryl-3-(trifluoromethyl)-1H-pyrazole | nih.gov |

| This compound | Acetylenic Ketones | 1-(5-Bromo-2-methylphenyl)-3,5-disubstituted-1H-pyrazole | nih.gov |

| This compound | β-Aryl Chalcones (via epoxide/pyrazoline) | 1-(5-Bromo-2-methylphenyl)-3,5-diaryl-1H-pyrazole | nih.gov |

| This compound | Terminal Alkynes (with CO and Aryl Iodide) | Substituted Pyrazole Carboxylates | organic-chemistry.org |

Synthesis of Triazole Derivatives from Hydrazine-Derived Intermediates

The hydrazine group in this compound is a key functional group for the construction of triazole rings. Triazoles are five-membered heterocyclic compounds with three nitrogen atoms, and they exhibit a broad spectrum of applications. The synthesis of triazole derivatives often involves the initial conversion of the hydrazine into a more reactive intermediate.

One common strategy involves the reaction of a hydrazine derivative with carbon disulfide (CS2) in the presence of a base, such as potassium hydroxide (B78521) (KOH), to form a potassium dithiocarbazinate salt. This intermediate can then be cyclized with hydrazine hydrate (B1144303) to yield a 4-amino-5-mercapto-1,2,4-triazole. nepjol.infochemistryjournal.net This method provides a straightforward route to highly functionalized triazoles that can serve as precursors for further synthetic modifications. chemistryjournal.netraco.cat For instance, the resulting amino and thiol groups on the triazole ring are amenable to various reactions, such as the formation of Schiff bases through condensation with aldehydes. chemistryjournal.net

The general synthetic pathway can be outlined as follows:

Reaction of the parent hydrazine with CS2/KOH to form a dithiocarbazinate.

Cyclization of the dithiocarbazinate with hydrazine hydrate to afford the 4-amino-5-mercapto-1,2,4-triazole.

Researchers have successfully synthesized various triazole derivatives using similar methodologies, highlighting the robustness of this synthetic route. nepjol.inforesearchgate.net

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydrazine group in this compound are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the structure and properties of the parent hydrazine and are often key steps in the synthesis of more complex molecules.

N-Alkylation involves the reaction of the hydrazine with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates one of the nitrogen atoms, increasing its nucleophilicity and facilitating the displacement of the halide from the alkylating agent. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.

N-Acylation is the reaction of the hydrazine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). This reaction typically proceeds readily, often without the need for a catalyst, to form an N-acylhydrazine derivative. N-acylation is a common method to introduce carbonyl functionalities, which can then be used in subsequent cyclization reactions to form various heterocyclic systems.

While specific examples for this compound are not detailed in the provided search results, these are standard transformations for hydrazine-containing compounds and are crucial for their synthetic utility.

Reactivity of the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring of this compound provides another site for chemical modification, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. libretexts.org This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryls and other conjugated systems. libretexts.orgnih.gov For this compound, this reaction would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 5-position of the phenyl ring. The general reaction scheme is as follows:

This compound + R-B(OH)₂ → (5-R-2-methylphenyl)hydrazine + HBr + B(OH)₃

Where R represents an organic substituent. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.gov The use of trimethyl borate (B1201080) has been shown to enable anhydrous cross-coupling reactions, which can be advantageous for certain substrates. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene (B28343)/H₂O | 80 | libretexts.org |

| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 100 | libretexts.org |

| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | 110 | nih.gov |

| Pd-SPhos-G3 | SPhos | TMSOK | 2-MeTHF | 23 | nih.gov |

Mechanistic Investigations of Cross-Coupling Reactions

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (in this case, the bromo-substituted phenylhydrazine) to form a Pd(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Mechanistic studies, including kinetic measurements and the isolation of intermediates, have provided a detailed understanding of this process. nih.gov For instance, investigations into cobalt-catalyzed Suzuki-Miyaura coupling have suggested a Co(II)/Co(III) catalytic cycle. nih.gov The nature of the ligand and the electronic properties of the substrates can significantly influence the reaction mechanism and efficiency. nih.gov

Nucleophilic Aromatic Substitution Strategies

While less common for simple aryl bromides compared to those activated by strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can be a viable strategy for replacing the bromine atom on the phenyl ring of this compound under certain conditions. masterorganicchemistry.comlibretexts.org

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (bromide). libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group significantly facilitates this reaction by stabilizing the negative charge of the intermediate. masterorganicchemistry.com In the case of this compound, the methyl group is electron-donating, which would disfavor a classical SNAr reaction.

However, alternative mechanisms for nucleophilic aromatic substitution exist, such as the benzyne (B1209423) mechanism, which proceeds through a highly reactive aryne intermediate. masterorganicchemistry.com This pathway is favored under strongly basic conditions (e.g., NaNH₂). Another possibility is a concerted SNAr mechanism, which has been reported for the reaction of 5-bromo-1,2,3-triazines with phenols. nih.govresearchgate.net

Table 2: Comparison of Nucleophilic Aromatic Substitution Mechanisms

| Mechanism | Intermediate | Typical Conditions | Role of Substituents |

| SNAr (Addition-Elimination) | Meisenheimer Complex | Strong nucleophile, polar aprotic solvent | Electron-withdrawing groups ortho/para to leaving group accelerate the reaction. |

| Elimination-Addition (Benzyne) | Benzyne | Very strong base (e.g., NaNH₂) | Requires a hydrogen atom ortho to the leaving group. |

| Concerted SNAr | Transition State | Varies | Can occur without strong activating groups. |

Halogen-Metal Exchange and Subsequent Derivatization

The bromine atom on the aromatic ring of this compound represents a key site for synthetic modification through halogen-metal exchange reactions. This fundamental transformation converts an organic halide into an organometallic species, which can then be reacted with a variety of electrophiles to introduce new functional groups. wikipedia.org

The most common reagents for halogen-metal exchange are organolithium compounds, such as n-butyllithium (n-BuLi). The reaction involves the exchange of the bromine atom for a lithium atom, creating a highly reactive aryllithium intermediate. However, a significant challenge in applying this to this compound is the presence of acidic protons on the hydrazine moiety (-NHNH₂). Strong organolithium bases can deprotonate the hydrazine instead of undergoing the desired halogen exchange.

To circumvent this issue, specialized reaction conditions can be employed. A protocol using a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has been shown to be effective for performing selective bromine-metal exchange on bromoheterocycles that also contain acidic protons, even under non-cryogenic conditions. nih.gov This method first involves the reaction with i-PrMgCl to form a magnesium intermediate or to protect the acidic protons, followed by the bromine-lithium exchange with n-BuLi.

Once the aryllithium intermediate is formed, it can be trapped with various electrophiles to yield a range of derivatized products. This opens a pathway to synthesize novel compounds that would be otherwise difficult to access.

Table 1: Proposed Halogen-Metal Exchange and Derivatization

| Step | Reagent(s) | Intermediate/Product | Purpose |

| 1 | i-PrMgCl, then n-BuLi | (5-Lithio-2-methylphenyl)hydrazine | Generation of the reactive organolithium species while managing the acidic hydrazine protons. |

| 2a | CO₂ | 5-(Hydrazinyl)-4-methylbenzoic acid | Carboxylation |

| 2b | Benzaldehyde (C₆H₅CHO) | 5-(Hydrazinyl)-4-methylphenylmethanol | Hydroxyalkylation |

| 2c | Methyl iodide (CH₃I) | (5-Bromo-2,x-dimethylphenyl)hydrazine* | Alkylation |

| Position of new methyl group depends on the site of lithiation. |

Reactivity of the Methyl Group on the Phenyl Ring

Benzylic Functionalization and Oxidation Reactions

The methyl group attached to the phenyl ring of this compound is susceptible to various transformations, primarily benzylic functionalization and oxidation. These reactions provide a route to introduce oxygen- or nitrogen-containing functional groups or to convert the methyl group into an aldehyde or a carboxylic acid.

Oxidation of the benzylic methyl group can be achieved using a range of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid typically convert the methyl group directly to a carboxylic acid. thieme.de However, it is possible to stop the oxidation at the aldehyde stage by using milder, more controlled conditions. The Etard reaction, which employs chromyl chloride (CrO₂Cl₂), is a classic method for the selective oxidation of a methyl group on an aromatic ring to an aldehyde. ncert.nic.in Another approach involves the use of chromic oxide in acetic anhydride to form a benzylidene diacetate intermediate, which can then be hydrolyzed to the corresponding benzaldehyde. ncert.nic.in

Modern synthetic methods, often utilizing photoredox catalysis, have emerged for the highly selective functionalization of benzylic C-H bonds. These techniques can facilitate the formation of C-N and C-O bonds, allowing for the introduction of various functional groups at the benzylic position under mild conditions. nih.govrsc.org For instance, photoredox- and nickel-catalyzed reactions can achieve the acylation of benzylic C-H bonds. rsc.org The electronic nature of the substituents on the aromatic ring can influence the reactivity; the electron-withdrawing bromine and the electron-donating hydrazine group in this compound would exert competing effects on the stability of benzylic radical or cationic intermediates.

Table 2: Potential Oxidation Reactions of the Methyl Group

| Reagent(s) | Product Type | Reaction Name/Type | Reference |

| Chromyl chloride (CrO₂Cl₂) | Aldehyde | Etard Reaction | ncert.nic.in |

| Chromic oxide (CrO₃), Acetic anhydride | Aldehyde | Oxidation | ncert.nic.in |

| Potassium permanganate (KMnO₄) | Carboxylic Acid | Strong Oxidation | thieme.de |

| N-Alkyl pyridinium (B92312) salts, O₂ | Carboxylic Acid | Catalytic Oxidation | rsc.org |

| Visible light, photocatalyst | C-N or C-O functionalization | Photoredox Catalysis | nih.gov |

Reductive Transformations of Related Brominated Ketones

This section explores the reactivity of this compound with brominated ketones. The initial step in such a reaction is typically the condensation between the hydrazine and the ketone to form a hydrazone. This hydrazone intermediate can then undergo further transformations, most notably the Fischer indole (B1671886) synthesis or reductive amination.

Fischer Indole Synthesis: This is a powerful and widely used method for synthesizing indole rings. wikipedia.orgbyjus.com When this compound reacts with a ketone (for example, a brominated acetophenone) under acidic conditions, it forms a phenylhydrazone. This intermediate, upon heating in the presence of an acid catalyst (such as polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid), undergoes a thieme-connect.dethieme-connect.de-sigmatropic rearrangement. wikipedia.orgnih.gov Subsequent cyclization and elimination of an ammonia (B1221849) molecule lead to the formation of a substituted indole. In this case, the reaction would yield a 6-bromo-7-methyl-substituted indole derivative, a valuable scaffold in medicinal chemistry.

Reductive Amination: An alternative pathway for the hydrazone intermediate is reduction of the carbon-nitrogen double bond. This process, known as reductive amination, converts the hydrazone into a substituted hydrazine derivative. youtube.com This transformation can be achieved using various reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or α-picoline-borane. organic-chemistry.org This reaction provides a direct route to synthetically useful N-alkylated hydrazine compounds. Enzymatic reductive hydrazinations have also been developed, offering a highly selective and environmentally benign approach. nih.gov

Table 3: Transformations of Hydrazones Derived from this compound and a Ketone

| Transformation Pathway | Reagents/Conditions | Product Class | Key Features |

| Fischer Indole Synthesis | Acid catalyst (e.g., PPA, ZnCl₂, H₂SO₄), Heat | Substituted Indole | Forms a new five-membered ring fused to the benzene (B151609) ring. wikipedia.orgtestbook.com |

| Reductive Amination | Reducing agent (e.g., NaBH₃CN, α-picoline-borane) | Substituted Hydrazine | Reduces the C=N double bond to a C-N single bond. youtube.comorganic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Methylphenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For (5-Bromo-2-methylphenyl)hydrazine, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR techniques, would be essential for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydrazine (B178648) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromo, methyl, and hydrazine substituents. The methyl group would likely appear as a singlet in the upfield region of the aromatic part of the spectrum. The hydrazine moiety (–NHNH₂) protons would present as two separate signals, which might be broad and their chemical shifts could be concentration and solvent dependent.

Based on known substituent effects on a benzene (B151609) ring, the following table provides predicted ¹H NMR data. Actual experimental values are needed for confirmation.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H (position 3) | 6.8 - 7.2 | Doublet | J ≈ 8.0 |

| Aromatic-H (position 4) | 7.0 - 7.4 | Doublet of doublets | J ≈ 8.0, 2.0 |

| Aromatic-H (position 6) | 6.9 - 7.3 | Doublet | J ≈ 2.0 |

| Methyl-H (on C2) | 2.1 - 2.4 | Singlet | - |

| Hydrazine-NH | 4.0 - 6.0 | Broad Singlet | - |

| Hydrazine-NH₂ | 3.5 - 5.5 | Broad Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide crucial information about the carbon framework of this compound. The spectrum is expected to show seven distinct signals corresponding to the six aromatic carbons and the one methyl carbon. The chemical shifts of the aromatic carbons are determined by the attached substituents. The carbon bearing the bromine atom (C5) would be significantly influenced by the halogen's electronegativity and its resonance effect.

A table of predicted ¹³C NMR chemical shifts is presented below, awaiting experimental verification.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C-NHNH₂) | 145 - 150 |

| C2 (C-CH₃) | 120 - 125 |

| C3 | 128 - 132 |

| C4 | 130 - 135 |

| C5 (C-Br) | 110 - 115 |

| C6 | 115 - 120 |

| Methyl-C | 15 - 20 |

Two-Dimensional NMR Techniques for Structural Elucidation

To definitively assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the substitution pattern on the benzene ring and the connectivity of the hydrazine and methyl groups. To date, no such 2D NMR data for this compound has been found in the surveyed literature.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretching vibrations of the hydrazine group, C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-N and C-Br stretching vibrations. The N-H stretching vibrations of the primary and secondary amine groups in the hydrazine moiety are expected to appear as distinct bands in the region of 3200-3400 cm⁻¹.

A table of expected characteristic FTIR absorption bands is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Hydrazine) | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |

| C=C Aromatic Ring Stretch | 1500 - 1600 |

| N-H Bend (Hydrazine) | 1580 - 1650 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 600 |

Raman Spectroscopy

Raman spectroscopy, being complementary to FTIR, would be particularly useful for observing the symmetric vibrations and the vibrations of the carbon skeleton. The aromatic ring vibrations and the C-Br stretching vibration are expected to give rise to strong signals in the Raman spectrum. While general Raman data for hydrazine exists uni.lu, specific data for this compound is not available. A Raman spectrum would aid in a more complete vibrational analysis and structural confirmation.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic transitions within a molecule.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like phenylhydrazines, characteristic absorption bands arise from π → π* transitions within the benzene ring and n → π* transitions involving the lone pair electrons of the hydrazine moiety.

In a study of (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine, a derivative of phenylhydrazine (B124118), the UV-Vis spectrum showed maximum absorption in the range of 355-385 nm. This significant red shift is attributed to the extended conjugation and the presence of strong electron-withdrawing nitro groups.

A hypothetical UV-Vis spectrum for this compound would be expected to show absorption bands characteristic of the substituted benzene ring. The exact λmax values would provide insight into the electronic structure of the molecule.

| Compound | Solvent | λmax (nm) | Reference |

| Phenylhydrazine | Alcohol | 241, 283 | Generic Data |

| (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine | Not Specified | 355-385 | Research Study |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as it can distinguish between ions of the same nominal mass but different elemental compositions.

For this compound (C₇H₉BrN₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N). This calculated exact mass can then be compared to the experimentally determined value from HRMS to confirm the elemental composition. While specific HRMS data for this compound is not available in the reviewed literature, this technique would be essential for its unambiguous identification.

Electron Ionization Mass Spectrometry (EIMS) involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure and can be used for its identification.

The mass spectrum of the parent phenylhydrazine shows a prominent molecular ion peak at an m/z of 108. The fragmentation of substituted phenylhydrazines is influenced by the substituents. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with two peaks of nearly equal intensity separated by two m/z units.

Key fragmentation pathways would likely involve the cleavage of the N-N bond and loss of the hydrazine group, as well as fragmentation of the aromatic ring. The presence of the methyl group could lead to the formation of a stable tropylium-like ion.

| Ion | m/z (Expected) | Description |

| [C₇H₉⁷⁹BrN₂]⁺ | 200 | Molecular ion with ⁷⁹Br |

| [C₇H₉⁸¹BrN₂]⁺ | 202 | Molecular ion with ⁸¹Br |

| [C₇H₇Br]⁺ | 170/172 | Loss of NH₂NH |

| [C₆H₅Br]⁺ | 156/158 | Loss of CH₃ and NH₂NH |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. This comparison provides strong evidence for the purity and empirical formula of the synthesized compound.

For this compound (C₇H₉BrN₂), the theoretical elemental composition would be:

Carbon (C): 41.81%

Hydrogen (H): 4.51%

Nitrogen (N): 13.93%

Experimental values obtained from an elemental analyzer that are in close agreement with these theoretical percentages would confirm the elemental composition of the compound.

| Element | Theoretical % |

| Carbon | 41.81 |

| Hydrogen | 4.51 |

| Nitrogen | 13.93 |

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for this compound is reported in the surveyed literature, a study on a related derivative, C-5-bromo-2-hydroxyphenylcalix avantorsciences.com-2-methyl resorcinarene, showcases the power of this technique in elucidating complex molecular architectures.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unequivocal proof of its structure. The data would reveal the planarity of the phenyl ring, the conformation of the hydrazine substituent, and how the molecules pack in the solid state, including any hydrogen bonding or other intermolecular interactions. This information is invaluable for understanding the compound's physical properties and reactivity.

Single Crystal X-ray Diffraction Studies of Hydrazine Derivatives

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal. mdpi.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, scientists can determine the precise arrangement of atoms within the crystal lattice. This method is indispensable for the structural characterization of novel compounds. mdpi.com

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. For derivatives of phenylhydrazine, several crystal systems have been observed, with the monoclinic system being particularly common. researchgate.net

For instance, a closely related compound, (4-Bromo-3-methylphenyl)hydrazine hydrochloride, has been reported to crystallize in the monoclinic crystal system with the space group P2₁/c . Another example, 1-[(Bromomethyl)(phenyl)methylene]-2-(2,4-dinitrophenyl)hydrazine, also crystallizes in a monoclinic system, but with the space group P2/n . researchgate.net In contrast, 2-Bromo-6-hydrazinylpyridine, a pyridine-based hydrazine derivative, crystallizes in the orthorhombic space group P2₁2₁2₁ . iucr.org Phenylhydrazone Schiff bases have also been observed to crystallize in the triclinic crystal system with the space group P-1 . researchgate.net

This variability highlights that while predictions can be made based on analogous structures, the definitive determination of the crystal system and space group for this compound or a specific derivative requires experimental single-crystal X-ray diffraction analysis.

| Compound | Crystal System | Space Group | Reference |

| (4-Bromo-3-methylphenyl)hydrazine hydrochloride | Monoclinic | P2₁/c | |

| 1-[(Bromomethyl)(phenyl)methylene]-2-(2,4-dinitrophenyl)hydrazine | Monoclinic | P2/n | researchgate.net |

| 2-Bromo-6-hydrazinylpyridine | Orthorhombic | P2₁2₁2₁ | iucr.org |

| Phenylhydrazone Schiff bases | Triclinic | P-1 | researchgate.net |

| Bromo-substituted DPPH-H derivative | Orthorhombic | P2₁2₁2₁ | |

| Dibromo-substituted DPPH-H derivative | Monoclinic | P2₁/c |

Analysis of Intramolecular and Intermolecular Interactions

The stability and packing of molecules in a crystal are governed by a network of non-covalent interactions. For this compound derivatives, hydrogen bonds, halogen bonds, and π-π stacking interactions are expected to be the most significant contributors to the supramolecular architecture.

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a crucial role in the formation of predictable structural motifs. In hydrazine derivatives, the N-H groups of the hydrazine moiety are excellent hydrogen bond donors, while the nitrogen atoms can act as acceptors.

In the crystal structure of 2-Bromo-6-hydrazinylpyridine, N—H⋯N hydrogen bonds are observed, which link the molecules into chains along the nih.gov crystallographic direction. iucr.org Similarly, in various phenylhydrazone derivatives, extensive intra- and intermolecular hydrogen bonds are present. researchgate.net For instance, intramolecular N—H⋯O hydrogen bonds leading to the formation of S(6) ring motifs have been reported. researchgate.net The presence of a water molecule in the crystal lattice of a 5-bromophthalazine (B18671) derivative leads to the formation of O—H⋯N hydrogen bonds, creating a two-dimensional network. nih.gov It is highly probable that the hydrazine moiety in this compound would engage in similar N—H⋯N intermolecular hydrogen bonding, forming dimers or extended chains, which are common motifs in the structures of phenylhydrazines. rsc.orgnih.gov

| Interaction Type | Donor | Acceptor | Compound Example | Reference |

| N—H⋯N | N-H | N | 2-Bromo-6-hydrazinylpyridine | iucr.org |

| N—H⋯O | N-H | O | 1-[(Bromomethyl)(phenyl)methylene]-2-(2,4-dinitrophenyl)hydrazine | researchgate.net |

| N—H⋯Br | N-H | Br | 1-[(Bromomethyl)(phenyl)methylene]-2-(2,4-dinitrophenyl)hydrazine | researchgate.net |

| O—H⋯N | O-H | N | 5-Bromo-phthalazine hemihydrate | nih.gov |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov The bromine atom in this compound, being attached to an electron-withdrawing phenyl ring, is a potential halogen bond donor.

In the crystal structure of 2-Bromo-6-hydrazinylpyridine, a short Br⋯Br halogen bond is observed, contributing to the stability of the molecular packing. iucr.org In other halogenated compounds, Br⋯Br interactions have been noted to form a 'wall of bromines' at sheet interfaces. mdpi.com Furthermore, interactions between a bromine atom and other nucleophiles, such as nitrogen (N⋯Br) or oxygen, are also possible. For example, short N⋯Br contacts have been observed in the crystal structure of 5-bromophthalazine hemihydrate. nih.gov Theoretical studies on halogen bonding in complexes with aromatic rings show that the interaction is a significant stabilizing force. nih.gov Given these precedents, it is plausible that derivatives of this compound could exhibit Br⋯N, Br⋯O, or Br⋯Br halogen bonds, influencing the supramolecular assembly.

| Interaction Type | Donor | Acceptor | Compound Example | Distance (Å) | Reference |

| Br⋯Br | Br | Br | 2-Bromo-6-hydrazinylpyridine | - | iucr.org |

| N⋯Br | N | Br | 5-Bromo-phthalazine hemihydrate | 2.980 (3) | nih.gov |

| Br⋯N | Br | N | 1-[(Bromomethyl)(phenyl)methylene]-2-(2,4-dinitrophenyl)hydrazine | 3.257 (3) - 3.294 (4) | researchgate.net |

| Br⋯O | Br | O | 1-[(Bromomethyl)(phenyl)methylene]-2-(2,4-dinitrophenyl)hydrazine | 3.279 (3) - 3.307 (4) | researchgate.net |

π-π stacking interactions are attractive non-covalent interactions between aromatic rings. These interactions are crucial in the packing of many aromatic compounds, including phenylhydrazine derivatives. researchgate.net The phenyl ring in this compound and its derivatives can participate in such interactions.

In the crystal structure of 2-Bromo-6-hydrazinylpyridine, π–π stacking interactions are observed between the pyridine (B92270) rings of adjacent molecules. iucr.org Similarly, in 1-[(Bromomethyl)(phenyl)methylene]-2-(2,4-dinitrophenyl)hydrazine, intermolecular π–π interactions with centroid–centroid distances between 3.6643 (8) and 3.8514 (8) Å contribute to the stabilization of the crystal structure. researchgate.net The presence of both electron-donating (methyl) and electron-withdrawing (bromo) substituents on the phenyl ring of the title compound can influence the nature of the π-π stacking, potentially leading to offset or slipped-stack arrangements to optimize electrostatic interactions. mdpi.comrsc.org The formation of co-crystals can also be influenced by π-hole⋯π interactions, as seen in pyrazinacene and naphthalene (B1677914) systems.

| Interaction Type | Rings Involved | Compound Example | Centroid-Centroid Distance (Å) | Reference |

| π–π stacking | Pyridine rings | 2-Bromo-6-hydrazinylpyridine | - | iucr.org |

| π–π stacking | Phenyl and benzene rings | 1-[(Bromomethyl)(phenyl)methylene]-2-(2,4-dinitrophenyl)hydrazine | 3.6643 (8) – 3.8514 (8) | researchgate.net |

| Ring⋯ring interactions | Phenyl and pyridine rings | Halogenated N,N'-di(pyridin-4-yl)isophthalamides | - | mdpi.com |

Computational and Theoretical Investigations of 5 Bromo 2 Methylphenyl Hydrazine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate method for predicting a wide range of molecular characteristics. For (5-Bromo-2-methylphenyl)hydrazine and its derivatives, DFT calculations, often using hybrid functionals like B3LYP, have been instrumental in understanding their behavior at the atomic level. nih.govimist.ma

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For derivatives of this compound, DFT calculations are used to find the minimum energy conformation, which corresponds to the most likely structure of the molecule. This involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies, providing a comprehensive picture of the molecule's flexibility and preferred shapes. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller HOMO-LUMO gap generally indicates higher reactivity. numberanalytics.com For derivatives of this compound, FMO analysis helps to predict their reactivity in various chemical reactions. researchgate.netresearchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| FICR | -5.29 | -3.31 | 1.98 |

| FICD1 | -5.26 | -3.36 | 1.90 |

| FICD2 | -5.33 | -3.60 | 1.73 |

| FICD5 | -5.29 | -3.55 | 1.74 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential regions. nih.gov Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, prone to nucleophilic attack. researchgate.net Green and yellow regions represent areas with near-zero or neutral potential. researchgate.netnih.gov For this compound derivatives, MEP analysis helps in identifying the parts of the molecule that are electron-rich or electron-poor, providing insights into intermolecular interactions and chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the classical Lewis structure concept. uni-muenchen.dewikipedia.orgwisc.edu This method transforms the complex molecular orbitals into a set of localized NBOs, allowing for the quantification of donor-acceptor interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. wikipedia.orgrsc.org The strength of these interactions, measured by the second-order perturbation energy (E(2)), reveals the extent of electron delocalization and its contribution to molecular stability. For derivatives of this compound, NBO analysis offers a deeper understanding of intramolecular charge transfer and the nature of chemical bonds within the molecule. researchgate.netresearchgate.net

Theoretical Prediction of Hyperpolarizability and Nonlinear Optical Properties

Computational methods are also employed to predict the nonlinear optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. nih.gov The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. mdpi.com DFT calculations can be used to compute the static and dynamic hyperpolarizabilities of this compound derivatives. mdpi.com Molecules with large hyperpolarizability values often possess a significant degree of intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-accepting groups. nih.gov Theoretical predictions of NLO properties guide the design of new materials with enhanced performance for technological applications. nih.gov

| Compound | <α> (x 10-22 esu) | βtot (x 10-27 esu) | γtot (x 10-32 esu) |

|---|---|---|---|

| FICD2 | 2.86 | 8.43 | 13.20 |

| FICD5 | 2.88 | 8.35 | 13.0 |

Tautomeric Stability Investigations

Tautomerism, the phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the position of a proton and a double bond, is a crucial consideration in understanding the reactivity and biological activity of hydrazine (B178648) derivatives. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the tautomeric equilibria of various hydrazine-containing systems.

While specific tautomeric stability investigations on this compound are not extensively documented in the literature, studies on analogous structures provide valuable insights. For instance, computational analyses of quinolinone-phenylhydrazone systems have explored the keto-enol tautomerism, revealing the relative stabilities of the different forms in both gas phase and solution. nih.gov These studies typically involve the optimization of the geometries of the possible tautomers and the calculation of their relative energies using various DFT functionals, such as B3LYP, to identify the most stable form. nih.gov The energy barriers for the interconversion between tautomers are also calculated, providing information on their kinetic stability.

In a related context, investigations into the tautomerization of dipyrrole-based phenanthroline analogues have demonstrated the power of computational methods in predicting the most stable tautomeric forms and understanding the factors that influence their relative stabilities, such as aromaticity and solvent effects.

Thermodynamic Property Calculations across Temperature Ranges

The thermodynamic properties of a compound, such as enthalpy, entropy, and Gibbs free energy, are fundamental to understanding its stability, reactivity, and phase behavior. Computational chemistry provides a powerful means to calculate these properties over a range of temperatures, offering data that can be difficult or time-consuming to obtain experimentally.

For the parent compound, phenylhydrazine (B124118), thermodynamic data is available, including its heat of formation and heat of fusion. nih.gov Computational tools can be employed to calculate a comprehensive set of thermodynamic properties for phenylhydrazine and, by extension, for its substituted derivatives like this compound. These calculations typically start with a frequency analysis at the optimized geometry of the molecule, from which the vibrational, translational, and rotational contributions to the thermodynamic functions are determined.

Hirshfeld Surface Analysis and 3D Energy Frameworks for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. For derivatives of this compound, Hirshfeld surface analysis has been employed to elucidate the nature and contribution of various intermolecular forces that stabilize the crystal structure.

In a study of a bromo hydrazine derivative, (E)-2-(2-bromo-4,5-dimethoxybenzylidene)-1-(4,5-dimethoxy-2-methylphenyl)-1-hydroxyhydrazine, Hirshfeld surface analysis revealed that H···H contacts were the most significant contributors to the crystal packing, accounting for 41.0% of the total Hirshfeld surface. tandfonline.com Other important interactions included O···H and C···H/H···C contacts. tandfonline.com The analysis of 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of these interactions.

| Intermolecular Contact | Contribution (%) in a bromo hydrazine derivative |

| H···H | 41.0 |

| O···H | 24.5 |

| C···H/H···C | 19.0 |

| H···Br | 9.8 |

| N···H | 1.6 |

| Br···C | 1.4 |

Data sourced from a study on (E)-2-(2-bromo-4,5-dimethoxybenzylidene)-1-(4,5-dimethoxy-2-methylphenyl)-1-hydroxyhydrazine. tandfonline.com

Reactivity Indices and Dipole Moment Computations

Computational quantum chemistry allows for the calculation of a range of molecular properties, known as reactivity indices or conceptual DFT descriptors, that provide insights into the chemical reactivity and stability of a molecule. These indices are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity indices include:

HOMO-LUMO energy gap (ΔE): A larger energy gap generally implies higher kinetic stability and lower chemical reactivity.

Chemical Hardness (η): Resistance to deformation or change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Studies on substituted piperidine (B6355638) phenyl hydrazines have demonstrated the utility of DFT calculations in determining these reactivity descriptors. asianpubs.org For a series of these compounds, the HOMO and LUMO energies were calculated, and from these, the global reactivity descriptors were derived. asianpubs.org

| Reactivity Descriptor | Definition |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / (2η) |

| Electronegativity (χ) | (I + A) / 2 |

| Electrophilicity Index (ω) | χ2 / (2η) |

While specific reactivity indices and dipole moment values for this compound require a dedicated computational study, the established methodologies applied to related compounds provide a clear framework for such an investigation. The results of such a study would be invaluable for predicting the reactivity of this compound in various chemical reactions and for understanding its interactions with other molecules.

Applications of 5 Bromo 2 Methylphenyl Hydrazine As a Synthetic Building Block

Strategic Use in Multi-step Organic Synthesis

The presence of three distinct reactive sites—the hydrazine (B178648) moiety, the bromo substituent, and the methyl group—makes (5-Bromo-2-methylphenyl)hydrazine a highly strategic component in the multi-step synthesis of complex organic molecules. The differential reactivity of these groups allows for a stepwise and controlled elaboration of the molecular structure.

Enabling the Construction of Complex Molecular Architectures

The true power of this compound as a synthetic building block is demonstrated in its ability to facilitate the assembly of intricate molecular frameworks. The bromine atom on the phenyl ring is particularly significant as it serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents and the extension of the molecular scaffold.

A notable example, although not directly starting from the hydrazine, is the synthesis of the canagliflozin (B192856) intermediate, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. google.com This highlights the industrial importance of the (5-bromo-2-methylphenyl) moiety in constructing complex, biologically active molecules. The bromine atom provides a key site for further chemical transformations, illustrating the strategic value of this substitution pattern.

Precursor for Advanced Organic Materials and Intermediates

This compound serves as a crucial precursor for a range of advanced organic materials and valuable synthetic intermediates. Its derivatives have shown potential in various applications, from functional dyes to pharmaceutical building blocks.

Phenylhydrazines, in general, are known to be key components in the synthesis of various dyes. For instance, they are used in the preparation of pyrazolone (B3327878) dyes, which are a class of azo dyes. researchgate.net The reaction of a substituted phenylhydrazine (B124118) with a β-ketoester, followed by coupling with a diazonium salt, leads to the formation of brightly colored compounds. While specific examples utilizing this compound in dye synthesis are not extensively documented, its structure suggests its suitability for creating novel dyes with potentially interesting photophysical properties, influenced by the bromo and methyl substituents.

Furthermore, the general class of substituted phenylhydrazines is gaining attention in the development of organic electronic materials. The introduction of heteroatoms and various substituents into aromatic systems can significantly influence their electronic properties, such as the HOMO and LUMO energy levels and charge transport characteristics. scilit.comrsc.org The unique electronic nature of the (5-bromo-2-methylphenyl) group could be exploited in the design of novel organic semiconductors or components for organic light-emitting diodes (OLEDs). For example, iridium(III) complexes with substituted indole (B1671886) ligands have shown promise as deep-blue phosphors in OLEDs. acs.org Given that this compound is a key precursor to substituted indoles, this opens up a potential avenue for its application in materials science.

This compound and its derivatives are also recognized as important intermediates in the synthesis of pharmaceuticals. evitachem.com The presence of the reactive hydrazine and bromo functionalities allows for its incorporation into a wide array of complex molecules with potential biological activity. Recent research has also explored the use of phenylhydrazines in photoredox catalyzed reactions for the formation of various chemical bonds, offering an environmentally friendly synthetic route. bohrium.comnih.gov

Role in the Synthesis of Substituted Nitrogen-Containing Heterocycles

One of the most significant applications of this compound is in the synthesis of substituted nitrogen-containing heterocycles. These structural motifs are ubiquitous in natural products, pharmaceuticals, and agrochemicals.

The Fischer indole synthesis is a classic and powerful method for the preparation of indoles, and substituted phenylhydrazines are the cornerstone of this reaction. The reaction involves the condensation of a phenylhydrazine with an aldehyde or a ketone under acidic conditions to form a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield the indole ring. The substituents on the phenylhydrazine ring, such as the bromo and methyl groups in this compound, play a crucial role in directing the regioselectivity of the cyclization and influencing the properties of the resulting indole.

Another important class of heterocycles accessible from phenylhydrazines are pyrazoles and their fused derivatives. The Knorr pyrazole (B372694) synthesis, for example, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com This provides a straightforward route to substituted pyrazoles, which are known to exhibit a wide range of biological activities. Similarly, pyrazolone derivatives can be synthesized from substituted phenylhydrazines and are themselves valuable precursors for pharmaceuticals and dyes. nih.govresearchgate.net For instance, pyrazolone-based compounds have been designed and synthesized as potential inhibitors of the SARS-CoV-2 viral entry. nih.gov

The following table summarizes some of the key heterocyclic systems that can be synthesized using this compound as a starting material.

| Starting Material | Reagent | Heterocyclic Product | Key Reaction |

| This compound | Aldehyde or Ketone | Substituted Indole | Fischer Indole Synthesis |

| This compound | 1,3-Dicarbonyl Compound | Substituted Pyrazole | Knorr Pyrazole Synthesis |

| This compound | β-Ketoester | Substituted Pyrazolone | Pyrazolone Synthesis |

Potential in Catalyst Design as a Ligand or Precursor

Hydrazones, which are readily formed from the condensation of hydrazines with carbonyl compounds, are well-known for their ability to coordinate with a variety of transition metals. researchgate.netnih.gov These metal complexes have been investigated for their catalytic activity in a range of organic transformations. The electronic and steric properties of the hydrazone ligand, which are influenced by the substituents on the phenyl ring, can be fine-tuned to modulate the activity and selectivity of the metal catalyst. The bromo and methyl groups on this compound offer a means to systematically vary these properties. While direct catalytic applications of complexes derived from this specific hydrazine are not widely reported, the general literature supports this as a promising area for future research. researchgate.net

Furthermore, recent studies have highlighted the role of phenylhydrazines in metal-free photoredox catalysis. bohrium.comnih.gov These reactions utilize the ability of phenylhydrazines to participate in single-electron transfer processes under visible light irradiation, enabling the formation of various chemical bonds in a more sustainable manner. The specific substitution pattern of this compound could influence its redox potential and reactivity in such catalytic cycles.

Advanced Research on Derivatives and Analogues of 5 Bromo 2 Methylphenyl Hydrazine

Systematic Studies on Structure-Reactivity Relationships in Related Hydrazine (B178648) Derivatives

The reactivity of hydrazine derivatives is intrinsically linked to their molecular structure. In substituted phenylhydrazines, such as (5-Bromo-2-methylphenyl)hydrazine, the nature and position of substituents on the phenyl ring significantly influence the nucleophilicity of the hydrazine moiety. The presence of an electron-donating methyl group at the ortho position and an electron-withdrawing bromine atom at the meta position creates a nuanced electronic environment.

Synthesis and In-depth Characterization of Novel Hydrazone Derivatives